2,5-Dioxopyrrolidin-1-yl methyl terephthalate
Overview
Description
2,5-Dioxopyrrolidin-1-yl methyl terephthalate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Mechanism of Action
Target of Action
Related compounds have been shown to interact withcalcium currents mediated by Cav 1.2 (L-type) channels .
Mode of Action
It’s plausible that the compound may function through theinhibition of calcium currents mediated by Cav 1.2 (L-type) channels
Pharmacokinetics
Related compounds have shownhigh metabolic stability on human liver microsomes , negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 . These properties could potentially influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.
Result of Action
Related compounds have shown potent anticonvulsant properties and effectiveness in pain models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl methyl terephthalate typically involves the reaction of terephthalic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl methyl terephthalate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the succinimide group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield terephthalic acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically in the presence of a base such as triethylamine.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the compound.
Major Products
Substitution Reactions: Products depend on the nucleophile used, such as amides or esters.
Hydrolysis: The major products are terephthalic acid and N-hydroxysuccinimide.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl methyl terephthalate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, for labeling or immobilization purposes.
Industry: The compound is used in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide Esters: These compounds share the succinimide leaving group and are used in similar applications.
Dicyclohexylcarbodiimide (DCC) Derivatives: These compounds are also used in coupling reactions for the synthesis of esters and amides.
Uniqueness
2,5-Dioxopyrrolidin-1-yl methyl terephthalate is unique due to its specific structure, which combines the reactivity of the succinimide group with the rigidity of the terephthalate moiety. This combination allows for precise modifications and applications in various fields .
Properties
IUPAC Name |
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl benzene-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c1-19-12(17)8-2-4-9(5-3-8)13(18)20-14-10(15)6-7-11(14)16/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMABXBMGNFHCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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